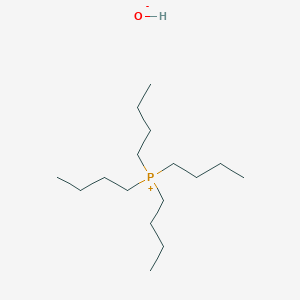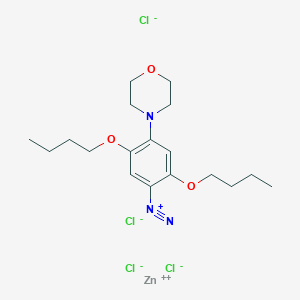
O-Phenethylhydroxylamine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Preparation of Reduced Graphene Oxide : It has been used as a reducing agent in the preparation of single-layer, high-quality reduced graphene oxide (RGO) for device applications. The reduction process significantly increases the C/O ratio and decreases resistance, making RGO suitable for field-effect transistor gas sensors with high sensitivity and fast response to low-concentration target gases at room temperature (Mao et al., 2011).
Pharmacologic Control of Feeding : Phenethylamines, which include substances structurally related to O-Phenethylhydroxylamine hydrochloride, have been studied for their effects in neuroscience and treatment of conditions like obesity, anorexia nervosa, and hyperphagia (Hoebel, 1977).
Intraocular Pressure Lowering Agents : Novel bicyclic derivatives of hexahydroaporphines containing a phenethylamine moiety have been synthesized for use as intraocular pressure-lowering agents. These compounds show a significant ocular hypotensive response in normotensive rabbits (Saha et al., 1997).
Studies on Norepinephrine Uptake : Phenethylamines have been researched for their effects on the uptake of norepinephrine into cardiac tissue. This study helps in understanding the interaction of these compounds with noradrenergic terminals in the heart (Rotman et al., 1975).
Determination of Carbonyl-Containing Compounds : O-Phenethylhydroxylamine hydrochloride and its derivatives have been used in the determination of various carbonyl-containing compounds in different contexts, such as in water, blood, and air (Cancilla & Que Hee, 1992).
Development of Biosensors : Graphene-based biosensors utilizing chemical reactions, including those involving hydroxylamine hydrochloride, have been developed for detecting diseases and pathogens. The unique properties of graphene combined with these reactions enhance the sensitivity and specificity of such biosensors (Peña-Bahamonde et al., 2018).
Electrochemical Oxidation Studies : Studies involving the electrochemical oxidation of substances like oxytetracycline hydrochloride have been conducted using electrodes, where hydroxylamine hydrochloride derivatives play a role in the analysis of the electrocatalytic efficiency (Rossi et al., 2009).
Safety And Hazards
O-Phenethylhydroxylamine hydrochloride is a laboratory chemical and should be handled with care . It may cause strong irritation to the eyes, skin, and mucous membranes on contact . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
O-(2-phenylethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSJLRUCGYRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159501 | |
| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Phenethylhydroxylamine hydrochloride | |
CAS RN |
13571-04-5 | |
| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013571045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-phenethyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)







